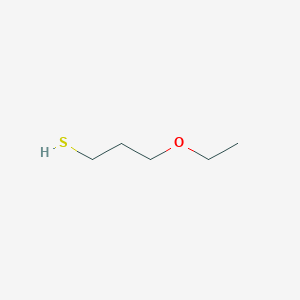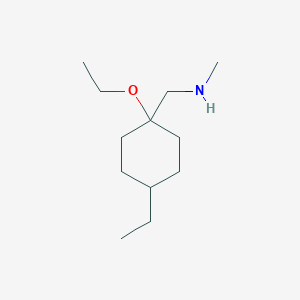
1-(1-ethoxy-4-ethylcyclohexyl)-N-methylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-ethoxy-4-ethylcyclohexyl)-N-methylmethanamine is an organic compound that belongs to the class of amines It is characterized by the presence of an ethoxy group, an ethyl group, and a cyclohexyl ring attached to a methanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-ethoxy-4-ethylcyclohexyl)-N-methylmethanamine typically involves the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of the Ethoxy and Ethyl Groups: The ethoxy and ethyl groups can be introduced via alkylation reactions using ethyl halides and ethoxy compounds in the presence of a strong base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(1-ethoxy-4-ethylcyclohexyl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of substituted amine products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine products.
Scientific Research Applications
1-(1-ethoxy-4-ethylcyclohexyl)-N-methylmethanamine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-ethoxy-4-ethylcyclohexyl)-N-methylmethanamine involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to specific sites on these targets, leading to modulation of their activity. The pathways involved in its mechanism of action include signal transduction and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-ethoxy-4-methylcyclohexyl)-N-methylmethanamine
- 1-(1-ethoxy-4-ethylcyclohexyl)-N-ethylmethanamine
- 1-(1-ethoxy-4-ethylcyclohexyl)-N-methylmethanol
Uniqueness
1-(1-ethoxy-4-ethylcyclohexyl)-N-methylmethanamine is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C12H25NO |
|---|---|
Molecular Weight |
199.33 g/mol |
IUPAC Name |
1-(1-ethoxy-4-ethylcyclohexyl)-N-methylmethanamine |
InChI |
InChI=1S/C12H25NO/c1-4-11-6-8-12(9-7-11,10-13-3)14-5-2/h11,13H,4-10H2,1-3H3 |
InChI Key |
CTEBUIXTHLJRAH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(CC1)(CNC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



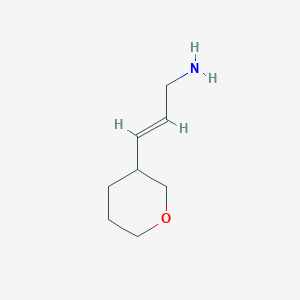

![2'-Fluoro-4'-methoxy-4-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B13634551.png)

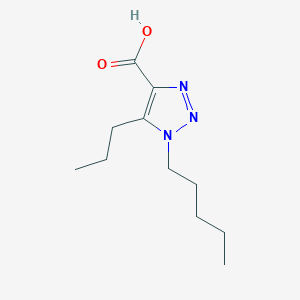
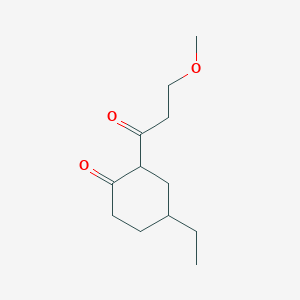
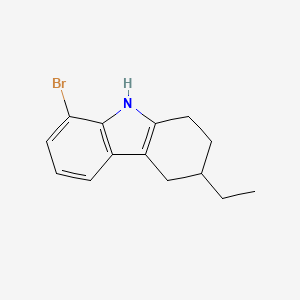
![[3-(Trifluoromethyl)cyclohexyl]methanesulfonamide](/img/structure/B13634584.png)
![3-(Chloromethyl)spiro[3.3]heptan-1-one](/img/structure/B13634586.png)
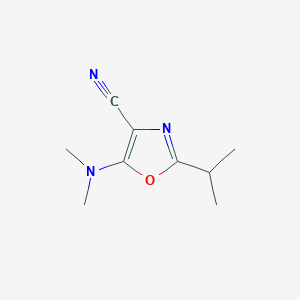
![2,5-Dioxa-8-azaspiro[3.4]octane](/img/structure/B13634592.png)

